molecular formula C23H29N3O2 B6981766 N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide

N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide

Cat. No.: B6981766
M. Wt: 379.5 g/mol
InChI Key: CPJPETRSSBJYBJ-UHFFFAOYSA-N
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Description

N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide is a complex organic compound that features a benzyl group, a piperidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction.

    Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride and a base.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzyl and piperidine rings.

    Reduction: Reduced forms of the oxolane and piperidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

What sets this compound apart is the presence of both the oxolane and piperidine rings, which confer unique chemical and biological properties. This dual-ring structure can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-23(24-16-18-5-2-1-3-6-18)19-7-4-8-21(15-19)25-20-9-12-26(13-10-20)22-11-14-28-17-22/h1-8,15,20,22,25H,9-14,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJPETRSSBJYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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